

An In-depth Technical Guide to the Physical and Chemical Properties of Daucol

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Compound of Interest

Compound Name: **Daucol**

Cat. No.: **B1200001**

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Introduction

Daucol is a sesquiterpenoid alcohol found predominantly in the essential oil of carrot seeds (*Daucus carota L.*).^{[1][2]} As a member of the carotane sesquiterpene family, it is a bicyclic compound characterized by a unique bridged ring system.^[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Daucol**, along with detailed experimental protocols for its isolation and characterization. Additionally, it explores its known biological activities, offering a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physicochemical properties of **Daucol** have been established through various analytical techniques. These properties are crucial for its extraction, purification, and formulation in research and development settings.

General Physicochemical Properties

Daucol is a crystalline solid at room temperature. Its core molecular identity is defined by the following parameters.

Table 1: General Physicochemical Properties of **Daucol**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₆ O ₂	[1] [2] [4]
Molecular Weight	238.37 g/mol	[1] [2] [4]
CAS Registry Number	887-08-1	[4]
Appearance	Crystals	
Percent Composition	C: 75.58%, H: 10.99%, O: 13.42%	
IUPAC Name	(1S,2R,5R,7S,8S)-5,8-dimethyl-2-(propan-2-yl)-11-oxatricyclo[6.2.1.0 ¹⁵]undecan-7-ol	[5]

Thermodynamic Properties

The melting and boiling points of **Daucol** are key indicators of its purity and physical state under various conditions.

Table 2: Thermodynamic Properties of **Daucol**

Property	Value	Conditions	Reference(s)
Melting Point	113-116 °C	-	[5]
Boiling Point	289-291 °C (est.)	@ 760.00 mm Hg	[5]
	124-132 °C	@ 2.00 mm Hg	

Solubility and Partitioning Behavior

Daucol's solubility dictates the appropriate solvent systems for extraction, chromatography, and biological assays. As a sesquiterpenoid alcohol, it exhibits limited solubility in water and greater solubility in organic solvents.

Table 3: Solubility and Partition Coefficient of **Daucol**

Property	Value / Description	Reference(s)
Solubility in Water	212.2 mg/L @ 25 °C (estimated)	[5]
Solubility in Organic Solvents	Soluble in alcohol, petroleum ether, dichloromethane	[2][5]
LogP (o/w)	3.073 (estimated)	[5]

Optical Properties

The stereochemistry of **Daucol** results in optical activity, a critical parameter for its characterization.

Table 4: Optical Properties of **Daucol**

Property	Value	Conditions	Reference(s)
Optical Rotation	$[\alpha]D^{20} = -16.9^\circ$	c = 2.76 in ethanol	

Spectroscopic Data

The structural elucidation of **Daucol** relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 5: Summary of Spectroscopic Data for **Daucol**

Technique	Description	Reference(s)
Mass Spectrometry (MS)	GC-MS analysis is commonly used to identify Daucol in essential oil mixtures. The NIST WebBook provides its electron ionization mass spectrum.	[1][2][4]
Infrared (IR) Spectroscopy	IR spectra show characteristic absorptions for O-H (hydroxyl) and C-O (ether) functional groups, consistent with its structure.	[2]
¹ H NMR Spectroscopy	Provides information on the proton environment, including signals for methyl groups, isopropyl protons, and protons adjacent to the hydroxyl and ether functionalities.	[2]
¹³ C NMR Spectroscopy	Reveals 15 distinct carbon signals, corresponding to the carbon skeleton of the molecule, confirming its molecular formula.	[2]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **Daucol** from its natural source, carrot seed oil.

Isolation of Daucol by Column Chromatography

Daucol is typically isolated from the essential oil of *Daucus carota* seeds via silica gel column chromatography.[2][6] This technique separates compounds based on their polarity.

Protocol:

- Essential Oil Extraction: Subject powdered carrot seeds to hydrodistillation for approximately 10 hours using a Clevenger-type apparatus to obtain the essential oil.[2] Dry the collected oil over anhydrous sodium sulfate.
- Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh). The amount of silica gel should be approximately 60 times the weight of the essential oil to be separated (e.g., 480 g of silica gel for 8 g of oil).[2] The column can be prepared using a wet slurry method with the initial eluting solvent (petroleum ether) to ensure uniform packing.[7][8]
- Sample Loading: Dissolve the crude carrot seed essential oil (e.g., 8 g) in a minimal amount of the initial eluting solvent and carefully load it onto the top of the prepared silica gel column.[2][9]
- Elution: Elute the column with a gradient of solvents of increasing polarity. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent.[2][6]
 - Begin elution with 100% petroleum ether to elute non-polar compounds like daucene.
 - Gradually increase the polarity with mixtures of petroleum ether and dichloromethane. A common ratio to elute carotol is 5:1 (v/v) petroleum ether:dichloromethane.[2]
 - Finally, elute with 100% dichloromethane to collect the more polar **Daucol** fraction.[2]
- Fraction Collection and Monitoring: Collect the eluent in sequential fractions. Monitor the separation process using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualize the spots (e.g., using iodine vapor or a UV lamp) to identify fractions containing **Daucol**.[2][6]
- Purification and Evaporation: Combine the pure **Daucol**-containing fractions and remove the solvent under reduced pressure using a rotary evaporator to yield isolated **Daucol**.[10] Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether at low temperatures.

Characterization of Daucol

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the isolated **Daucol** in a suitable volatile solvent like chloroform or dichloromethane.
- GC Conditions: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Set an appropriate temperature program, for example: start at 60°C (hold for 1 min), ramp up to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min). Use Helium as the carrier gas.
- MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-1000.
- Identification: Identify the **Daucol** peak based on its retention time and by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley.[2]

4.2.2 NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve a few milligrams of purified **Daucol** in a deuterated solvent (e.g., CDCl_3) within an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2][11]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[2] For ^{13}C NMR, a sufficient number of scans may be required to achieve a good signal-to-noise ratio.
- Spectral Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values of the proton spectrum and the chemical shifts of the carbon spectrum to confirm the structure of **Daucol**. The data should be consistent with published literature values.[2]

Visualizations

Experimental Workflow for Daucol Isolation and Identification

The following diagram illustrates the comprehensive workflow from the natural source to the structurally confirmed compound.

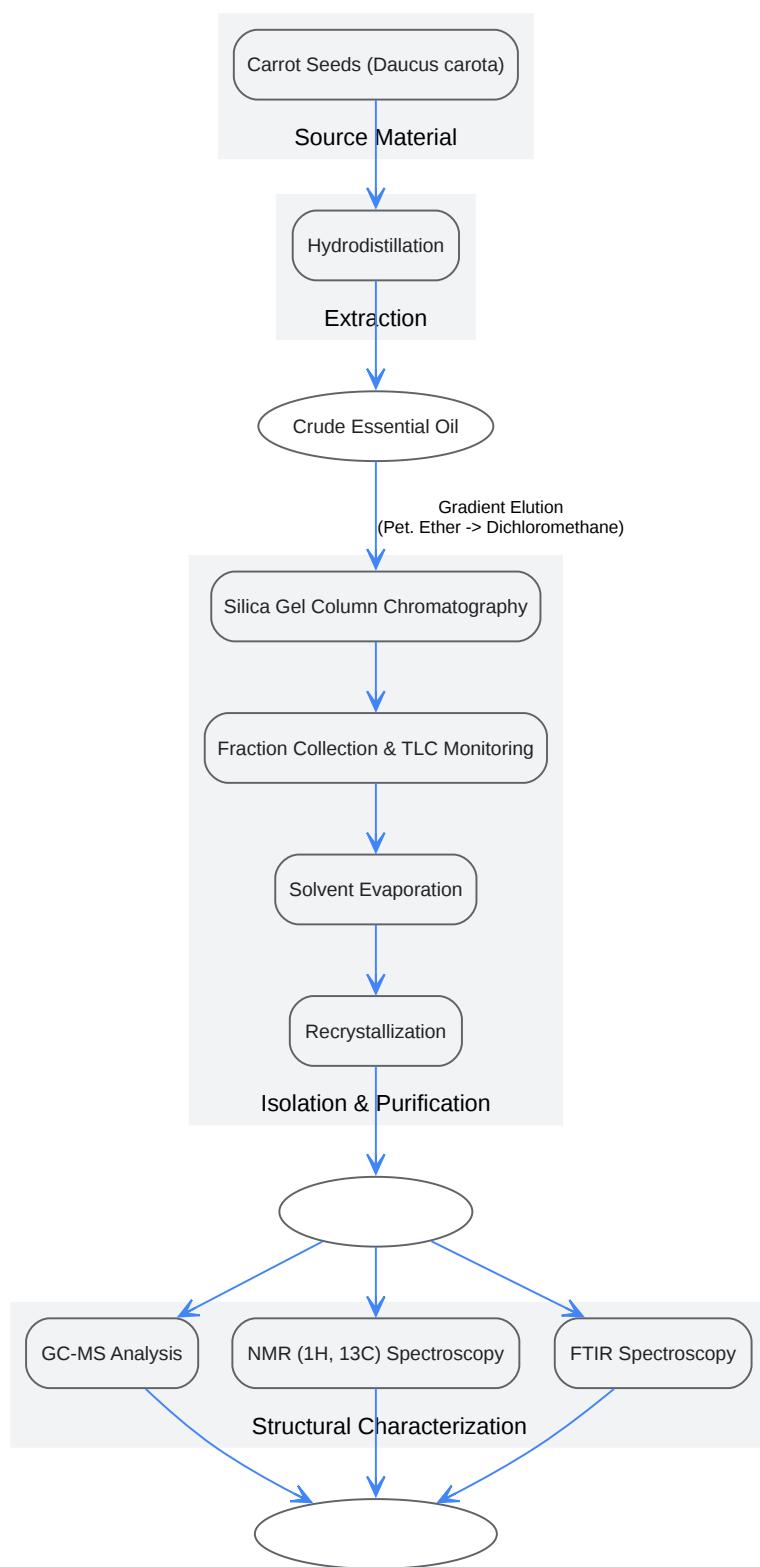


Figure 1: Experimental Workflow for Daucol

[Click to download full resolution via product page](#)Figure 1: Experimental Workflow for **Daucol**

Logical Relationship: Structure and Antifungal Activity

No specific signaling pathways for **Daucol** have been elucidated in the reviewed literature. However, studies on the structure-activity relationship of carrot seed constituents suggest a correlation between chemical structure and biological function. Specifically, the presence of polar moieties is linked to greater antifungal potential.[\[12\]](#)

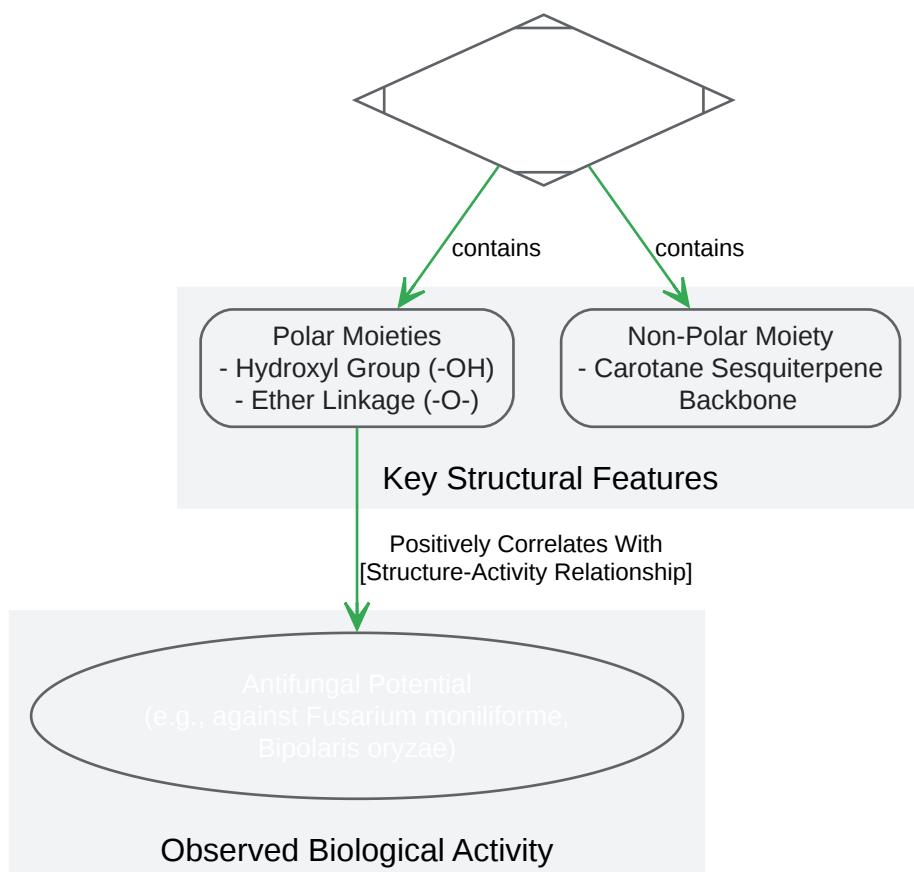


Figure 2: Structure-Activity Relationship of Daucol

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Figure 2: Structure-Activity Relationship of **Daucol**

Biological Activity

Daucol, as a constituent of carrot seed oil, has been investigated for several biological activities. The most prominently reported activities are its antifungal and nematicidal effects.

- **Antifungal Activity:** **Daucol** has demonstrated antifungal properties against various phytopathogenic fungi, including *Alternaria alternata*, *Fusarium moniliforme*, *Bipolaris oryzae*, and *Rhizoctonia solani*.^{[3][12]} Studies comparing **Daucol** with its structural relative, carotol, another major component of carrot seed oil, suggest that carotol often exhibits stronger antifungal effects.^{[3][13]} The antifungal potential appears to be dose-dependent, and structure-activity relationship studies indicate that polar functional groups contribute significantly to this activity.^[12]
- **Nematicidal Activity:** The essential oil of carrot seed and its isolated components, including **Daucol**, have been evaluated for their ability to control root-knot nematodes (*Meloidogyne incognita*).^[2] **Daucol** was shown to contribute to the overall nematicidal effect of the oil, which involves inhibiting egg hatching and increasing the mortality of juvenile nematodes.^[2]
- **Other Activities:** While carrot seed essential oil is reported to have antioxidant and anti-inflammatory properties, specific studies isolating and confirming these activities for pure **Daucol** are less common.^[4] The antioxidant activity is often attributed to the synergistic effects of multiple components within the oil.

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